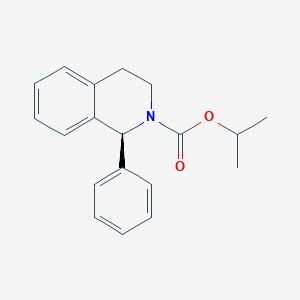

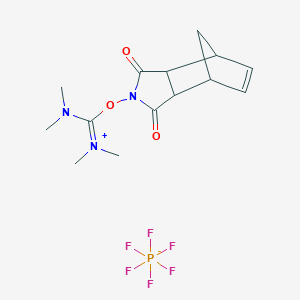

![molecular formula C22H31NO B1532413 N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline CAS No. 1040682-28-7](/img/structure/B1532413.png)

N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline

Übersicht

Beschreibung

“N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline” is a biochemical used for proteomics research . It has a molecular formula of C22H31NO and a molecular weight of 325.5 .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C22H31NO . The exact structure would show how these atoms are arranged and bonded together, but that information isn’t available in the search results.Wissenschaftliche Forschungsanwendungen

Protein Damage and Modification by Oxygen Radicals

Research on protein damage and modification by oxygen radicals, such as hydroxyl radicals (.OH), reveals insights into how specific compounds could interact with proteins under oxidative stress conditions. Such studies indicate that all amino acids in proteins like bovine serum albumin (BSA) are susceptible to modification by .OH radicals, with certain amino acids like tryptophan, tyrosine, histidine, and cysteine being particularly sensitive. This susceptibility to oxidative damage and subsequent modifications could be relevant when considering the antioxidant potential or oxidative stability of complex molecules like N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline in biological systems (Davies, Lin, & Delsignore, 1987).

Comparative Pharmacology of N-alkyl-arterenols

In pharmacological contexts, the comparative effects of various N-alkyl-arterenols, including compounds with sec-butyl groups, have been explored. These studies focus on the excitatory and inhibitory actions of such compounds, potentially providing a framework for understanding how modifications in the alkyl chain, like those in this compound, could influence biological activity (Marsh, Pelletier, & Rosenbaum, 1948).

Occurrence of 3-Alkyl-2-methoxypyrazines in Raw Vegetables

Investigations into the occurrence and synthesis of 3-alkyl-2-methoxypyrazines, including compounds with sec-butyl groups, in raw vegetables provide insights into the natural occurrence, synthesis, and potential applications of similarly structured compounds in food science and agriculture (Murray & Whitfield, 1975).

Synthesis and Biological Activities of Poly(N-acryl amino acids)

The synthesis and investigation of poly(N-acryl amino acids) with various functional groups, including phenols, suggest a methodological framework for synthesizing and evaluating the biological activities of complex molecules. These polymers demonstrate activities such as inhibition of heparanase enzyme and smooth muscle cell proliferation, which could be relevant for assessing the bioactive potential of this compound in medicinal chemistry contexts (Bentolila et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(2-butan-2-ylphenoxy)propyl]-2-propan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-6-17(4)20-12-8-10-14-22(20)24-18(5)15-23-21-13-9-7-11-19(21)16(2)3/h7-14,16-18,23H,6,15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQMXCHCUOTDIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1OC(C)CNC2=CC=CC=C2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[1-(4-chloro-2-formylphenyl)-3-piperidinyl]carbamate](/img/structure/B1532336.png)

![[1-(4-Bromophenyl)cyclopentyl]methanol](/img/structure/B1532343.png)

![1-[4-(Propan-2-ylsulfanyl)phenyl]ethan-1-amine](/img/structure/B1532347.png)

![tert-butyl N-[carbamothioyl(phenyl)methyl]carbamate](/img/structure/B1532348.png)

![5-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1532349.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]ethanone](/img/structure/B1532350.png)